molecular formula C7H12O3 B1383336 (2R,3R)-2-methyloxane-3-carboxylic acid CAS No. 1807941-40-7

(2R,3R)-2-methyloxane-3-carboxylic acid

Cat. No.: B1383336
CAS No.: 1807941-40-7
M. Wt: 144.17 g/mol
InChI Key: XMLJYPBOFYNZTP-PHDIDXHHSA-N
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Description

(2R,3R)-2-methyloxane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a methyl group and a carboxylic acid group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-methyloxane-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methyloxane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in a variety of substituted tetrahydropyran derivatives.

Scientific Research Applications

(2R,3R)-2-methyloxane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (2R,3R)-2-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3R)-3-Hydroxypipecolic acid: Shares the tetrahydropyran ring structure but has a hydroxyl group instead of a carboxylic acid group.

Uniqueness

(2R,3R)-2-methyloxane-3-carboxylic acid is unique due to its specific combination of a methyl group and a carboxylic acid group on the tetrahydropyran ring. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R,3R)-2-methyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJYPBOFYNZTP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-methyloxane-3-carboxylic acid
Reactant of Route 2
(2R,3R)-2-methyloxane-3-carboxylic acid
Reactant of Route 3
(2R,3R)-2-methyloxane-3-carboxylic acid
Reactant of Route 4
(2R,3R)-2-methyloxane-3-carboxylic acid
Reactant of Route 5
(2R,3R)-2-methyloxane-3-carboxylic acid
Reactant of Route 6
(2R,3R)-2-methyloxane-3-carboxylic acid

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